molecular formula C13H11BrClNO2 B13922434 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine

5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B13922434
M. Wt: 328.59 g/mol
InChI Key: OSLPRZXCCBDZLO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine is a chemical compound with the molecular formula C13H11BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, chlorine, and methoxybenzyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups.

Scientific Research Applications

5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, which can affect biological systems. The methoxybenzyl group can enhance its binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-chloro-3-((4-methoxybenzyl)oxy)pyridine lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H11BrClNO2

Molecular Weight

328.59 g/mol

IUPAC Name

5-bromo-2-chloro-3-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H11BrClNO2/c1-17-11-4-2-9(3-5-11)8-18-12-6-10(14)7-16-13(12)15/h2-7H,8H2,1H3

InChI Key

OSLPRZXCCBDZLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

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